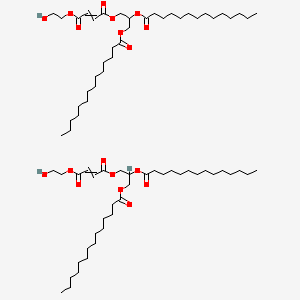
Gum mastic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chia), which is native to the Greek island of Chios . This natural resin has been used for over 2,500 years in traditional medicine, culinary applications, and as a natural remedy for various ailments . Mastic gum is known for its unique aromatic properties and its rich content of bioactive compounds, including terpenes and polyphenols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mastic gum is primarily obtained through natural extraction methods rather than synthetic routes. The process involves making incisions in the bark of the mastic tree, allowing the resin to exude and harden into droplets . These droplets are then collected, cleaned, and processed for various uses .
Industrial Production Methods
The industrial production of mastic gum involves several steps:
Cultivation: Mastic trees are cultivated in specific regions, primarily on the island of Chios.
Incision and Collection: Incisions are made in the tree bark, and the resin is collected after it hardens.
Cleaning and Processing: The collected resin is cleaned to remove impurities and then processed into various forms, such as powder, oil, or chewing gum.
Chemical Reactions Analysis
Types of Reactions
Mastic gum undergoes various chemical reactions, including:
Reduction: Certain components of mastic gum can be reduced under specific conditions.
Substitution: The resin’s bioactive compounds can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents for mastic gum.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used as reducing agents.
Substitution Reagents: Halogens and other electrophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the bioactive compounds present in mastic gum .
Scientific Research Applications
Mastic gum has a wide range of scientific research applications:
Mechanism of Action
Mastic gum exerts its effects through various mechanisms:
Antimicrobial Activity: The bioactive compounds in mastic gum inhibit the growth of bacteria, fungi, and other pathogens.
Antioxidant Activity: Mastic gum contains antioxidants that neutralize free radicals and reduce oxidative stress.
Anti-inflammatory Activity: The resin’s components modulate inflammatory pathways, reducing inflammation and promoting healing.
Molecular Targets and Pathways: Mastic gum targets various molecular pathways, including the inhibition of inducible nitric oxide synthase (iNOS) and modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Mastic gum is unique compared to other natural resins due to its specific chemical composition and bioactive properties . Similar compounds include:
Frankincense: Another resin with antimicrobial and anti-inflammatory properties, but with a different chemical composition.
Mastic gum stands out due to its rich history, unique origin, and diverse applications in various fields .
Properties
CAS No. |
61789-92-2 |
|---|---|
Molecular Formula |
C74H132O18 |
Molecular Weight |
1309.8 g/mol |
IUPAC Name |
4-O-[2,3-di(tetradecanoyloxy)propyl] 1-O-(2-hydroxyethyl) but-2-enedioate |
InChI |
InChI=1S/2C37H66O9/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-34(39)44-31-33(32-45-36(41)28-27-35(40)43-30-29-38)46-37(42)26-24-22-20-18-16-14-12-10-8-6-4-2/h2*27-28,33,38H,3-26,29-32H2,1-2H3 |
InChI Key |
WHPQYIWFXNAIIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC(=O)OCCO)OC(=O)CCCCCCCCCCCCC.CCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC(=O)OCCO)OC(=O)CCCCCCCCCCCCC |
physical_description |
Pale yellow or greenish yellow globs or pear shaped tears; Mild balsamic odor; [Merck Index] Tan beads; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















